molecular formula C15H16BNO3 B13065956 Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-

Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-

Cat. No.: B13065956
M. Wt: 269.11 g/mol
InChI Key: VHXCZRIXJISXSH-UHFFFAOYSA-N
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Description

Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.

Chemical Reactions Analysis

Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organometallic reagents, and boric esters. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boron atom, which acts as a Lewis acid and forms a tetrahedral boronate complex with the diol . This property is exploited in various applications, such as the development of sensors and inhibitors.

Properties

Molecular Formula

C15H16BNO3

Molecular Weight

269.11 g/mol

IUPAC Name

[3-[(2-methylphenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H16BNO3/c1-11-5-2-3-6-13(11)10-17-15(18)12-7-4-8-14(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18)

InChI Key

VHXCZRIXJISXSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2C)(O)O

Origin of Product

United States

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